molecular formula C17H20FN3O B10882805 (3-fluorophenyl){4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazino}methanone

(3-fluorophenyl){4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazino}methanone

Cat. No.: B10882805
M. Wt: 301.36 g/mol
InChI Key: ZTYMSIKKBNXZJH-UHFFFAOYSA-N
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Description

(3-fluorophenyl){4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazino}methanone is a complex organic compound that features a fluorophenyl group, a piperazine ring, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl){4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazino}methanone typically involves multi-step organic reactions. One common approach is to start with the fluorophenyl derivative and introduce the piperazine ring through nucleophilic substitution reactions. The pyrrole moiety can be attached via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl){4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazino}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups onto the fluorophenyl ring.

Scientific Research Applications

(3-fluorophenyl){4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazino}methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-fluorophenyl){4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazino}methanone involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperazine and pyrrole moieties can modulate the compound’s overall activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3-chlorophenyl){4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazino}methanone: Similar structure but with a chlorine atom instead of fluorine.

    (3-bromophenyl){4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazino}methanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3-fluorophenyl){4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazino}methanone can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it unique compared to its chlorine and bromine analogs, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C17H20FN3O

Molecular Weight

301.36 g/mol

IUPAC Name

(3-fluorophenyl)-[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C17H20FN3O/c1-19-7-3-6-16(19)13-20-8-10-21(11-9-20)17(22)14-4-2-5-15(18)12-14/h2-7,12H,8-11,13H2,1H3

InChI Key

ZTYMSIKKBNXZJH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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